n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide
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Overview
Description
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is a chemical compound with the molecular formula C27H46N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methoxyphenyl)carbamoyl]octadecanamide
- N-[(2-Propoxyphenyl)carbamoyl]octadecanamide
- N-[(2-Butoxyphenyl)carbamoyl]octadecanamide
Uniqueness
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity .
Properties
CAS No. |
7144-52-7 |
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Molecular Formula |
C27H46N2O3 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C27H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26(30)29-27(31)28-24-21-19-20-22-25(24)32-4-2/h19-22H,3-18,23H2,1-2H3,(H2,28,29,30,31) |
InChI Key |
ORBZZXKRZWGZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
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